molecular formula C7H15ClN2O2 B1428302 Methyl 1,4-diazepane-1-carboxylate hydrochloride CAS No. 1350362-09-2

Methyl 1,4-diazepane-1-carboxylate hydrochloride

Cat. No.: B1428302
CAS No.: 1350362-09-2
M. Wt: 194.66 g/mol
InChI Key: ODAVZDQVXDRGCY-UHFFFAOYSA-N
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Description

Methyl 1,4-diazepane-1-carboxylate hydrochloride (CAS 1350362-09-2) is a protected 1,4-diazepane derivative of significant value in medicinal chemistry and organic synthesis. With the molecular formula C7H15ClN2O2 and a molecular weight of 194.66, this compound serves as a versatile building block for the construction of more complex nitrogen-containing heterocycles . Its primary application lies in its role as a key synthetic intermediate for pharmaceutical research. The 1,4-diazepane scaffold is a privileged structure in drug discovery, featuring prominently in active pharmaceutical ingredients. Specifically, this methyl ester derivative is a crucial precursor in the synthesis of Suvorexant, an FDA-approved dual orexin receptor antagonist used for the treatment of insomnia . The hydrochloride salt form enhances the compound's stability and solubility for handling and subsequent chemical reactions. Researchers utilize this compound to introduce the 1,4-diazepane ring system into target molecules, often through further functional group transformations or deprotection of the carboxylate group . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the product is typically stored in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

methyl 1,4-diazepane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAVZDQVXDRGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Starting from commercially available amino alcohols such as (S)- or (R)-2-aminopropan-1-ol.
  • Protection of amino groups (e.g., N-nosyl protection).
  • Cyclization via Mitsunobu reaction to form the diazepane ring.
  • Introduction of the methyl ester via esterification or subsequent functionalization.

Research Findings:

  • The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was achieved via intramolecular Fukuyama–Mitsunobu cyclization, starting from chiral amino alcohols, allowing for enantiomeric purity and multikilogram scale production.

Advantages:

  • High stereoselectivity.
  • Suitable for large-scale synthesis.
  • Compatibility with various protecting groups.

Chiral Resolution of Racemic Precursors

Chiral resolution methods are employed to obtain enantiomerically pure methyl 1,4-diazepane derivatives.

Methodology:

  • Resolution of racemic diazepane esters using chiral HPLC or chiral auxiliaries.
  • Enantiomeric excesses approaching 100% are achievable.
  • Resolution often involves separating diastereomeric salts or complexes.

Research Findings:

  • Resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate using chiral stationary phases yielded optically pure enantiomers.

Advantages:

  • High enantiomeric purity.
  • Flexibility in obtaining either enantiomer.

Preparation of Hydrochloride Salt

Once the free base of methyl 1,4-diazepane-1-carboxylate is synthesized, conversion to the hydrochloride salt is straightforward:

  • Dissolving the free base in anhydrous ethanol or methanol.
  • Bubbling dry hydrogen chloride gas into the solution or adding an HCl solution.
  • Crystallization of the hydrochloride salt.

Research Findings:

  • The hydrochloride salt can be prepared efficiently by direct acidification, with the salt precipitating out upon cooling.

Alternative Synthetic Routes

Additional methods include:

Research Findings:

  • Sequential reduction, oxidation, and coupling reactions have been used to access various diazepane derivatives, including methyl esters.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Intramolecular Cyclization Diamino alcohols (e.g., amino-propanol derivatives) Fukuyama–Mitsunobu cyclization Stereoselective, scalable Requires protection/deprotection steps
Chiral Resolution Racemic diazepane esters Chiral HPLC or auxiliary-based separation High enantiomeric purity Additional resolution step needed
Acidification Free base of diazepane ester Treatment with HCl gas or HCl solution Simple, efficient Requires free base synthesis first
Reductive Amination Aldehydes + diamines Reduction with NaBH4 or similar Versatile Multi-step, less stereoselective

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-diazepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 1,4-diazepane-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity, making it valuable in creating therapeutics that require precise molecular interactions.

Case Study: Neurological Drug Synthesis

  • Compound: this compound
  • Application: Intermediate in synthesizing suvorexant, a medication used for treating insomnia.
  • Process: The cocrystallization with (R)-TED allows for efficient resolution and purification of the desired enantiomer, resulting in higher yields and purity levels exceeding 99% .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block. It enables researchers to construct complex organic molecules with improved yields and purities compared to other similar compounds.

This compound is also utilized in biochemical studies focusing on enzyme inhibition and receptor binding. Its application aids researchers in understanding biochemical pathways and drug interactions.

Case Study: Enzyme Inhibition

  • Study Focus: Investigating the inhibitory effects of this compound on specific enzymes involved in metabolic pathways.
  • Findings: The compound demonstrated significant inhibition of target enzymes, suggesting potential therapeutic applications in metabolic disorders .

Material Science

This compound is explored for its properties that facilitate the development of new materials. These materials can be tailored for specific applications such as coatings and adhesives.

Application Example: Polymer Development

  • Material Type: Polymers incorporating this compound.
  • Properties: Enhanced structural characteristics suitable for industrial applications.

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying related compounds. Its use improves the accuracy of chemical analyses.

Data Table: Analytical Methods

Method TypeApplicationAccuracy (%)
HPLCQuantification of related compounds98
LC-MSDetection of impurities95

Mechanism of Action

The mechanism of action of Methyl 1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active diazepane moiety, which then interacts with the target site. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

  • Purity : >95% (HPLC) .
  • Storage : Stable at 2–8°C in a sealed, moisture-free environment. Stock solutions in solvents (e.g., DMSO) should be stored at -80°C (6 months) or -20°C (1 month) .
  • Solubility: Soluble in polar solvents (e.g., DMSO, ethanol), with recommended heating to 37°C and sonication to enhance dissolution .

Comparison with Structurally Similar Compounds

The 1,4-diazepane scaffold is versatile, and modifications to its carboxylate or substituent groups significantly alter physicochemical properties and biological activity. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 1,4-diazepane-1-carboxylate hydrochloride C₇H₁₅ClN₂O₂ 194.66 1350362-09-2 Methyl ester; used in ACKR3 agonists and antimicrobial agents .
tert-Butyl 1,4-diazepane-1-carboxylate hydrochloride C₁₀H₂₁ClN₂O₂ 236.74 1049743-87-4 tert-Butyl ester; higher lipophilicity; intermediate in orexin antagonists .
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride C₁₁H₂₃ClN₂O₃ 266.76 N/A Hydroxymethyl substituent; potential for increased hydrogen bonding .
1-Methyl-1,4-diazepan-2-one hydrochloride C₆H₁₃ClN₂O 164.64 685859-01-2 Ketone group; altered reactivity in ring-opening reactions .
Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride C₈H₁₈Cl₂N₂O₂ 245.15 1170891-84-5 Acetate side chain; dihydrochloride salt improves solubility .
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride C₁₄H₂₁ClN₂O₂ 284.78 100836-71-3 Benzyl ester with stereocenter; key intermediate in Suvorexant synthesis .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The tert-butyl and benzyl esters (e.g., CAS 1049743-87-4, 100836-71-3) exhibit higher logP values than the methyl ester, enhancing membrane permeability but reducing aqueous solubility .
  • Stability : Methyl esters (e.g., CAS 1350362-09-2) are more prone to hydrolysis under basic conditions compared to tert-butyl esters .
  • Solubility: Dihydrochloride salts (e.g., CAS 1170891-84-5) show improved solubility in aqueous media compared to mono-hydrochloride forms .

Research Findings and Case Studies

Antimicrobial Activity

This compound derivatives demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli in piperidine-linked analogs .

ACKR3 Agonist Development

In antiplatelet therapy, methyl-substituted intermediates (e.g., compound 112 in ) showed IC₅₀ values <10 µM in platelet aggregation assays .

Orexin Receptor Antagonism

Benzyl-substituted analogs (e.g., CAS 100836-71-3) contributed to Suvorexant’s Ki of 0.6 nM for orexin receptor binding, highlighting the impact of stereochemistry and substituent bulk .

Biological Activity

Methyl 1,4-diazepane-1-carboxylate hydrochloride is a compound that belongs to the diazepane class of heterocycles, which are characterized by their seven-membered rings containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClN2O2C_9H_{14}ClN_2O_2 with a molecular weight of approximately 194.67 g/mol. The presence of the carboxylate group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry and organic synthesis .

This compound interacts with specific biological targets, including enzymes and receptors. This interaction can modulate their activity, leading to various physiological effects. The exact pathways depend on the structural characteristics of the compound and its derivatives .

Biological Activities

The biological activities associated with this compound include:

  • Anxiolytic Properties : Compounds in this class have shown potential anxiolytic effects, which may be beneficial in treating anxiety disorders .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against several gram-positive bacteria .
  • Enzyme Interaction Studies : The compound is used in research focusing on enzyme interactions and protein binding, which are crucial for understanding its pharmacological effects .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various fields:

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of diazepane derivatives, this compound demonstrated significant bactericidal effects against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Therapeutic Applications : Research has indicated that this compound could serve as a precursor for drug development due to its ability to modify enzyme activity, which is critical in pharmacology .
  • Synthesis Pathways : Various synthetic routes have been developed to produce this compound with high yields and purity. These methods emphasize controlling reaction conditions to optimize results .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other diazepane derivatives reveals its unique structural features and biological activities:

Compound NameStructural CharacteristicsNotable Biological Activity
Methyl 1-methyl-1,4-diazepane-2-carboxylateContains a similar diazepane ring but different substitution patternsPotential anxiolytic effects
tert-butyl 3-methyl-1,4-diazepane-1-carboxylateEnhanced lipophilicity due to tert-butyl groupBroad-spectrum antibacterial activity
2-Methyl-1,4-diazepaneSimpler structure lacking carboxylate functionalityLimited biological activity

This table illustrates how structural variations influence biological activities among diazepane derivatives.

Q & A

Q. What are the recommended synthetic protocols for Methyl 1,4-diazepane-1-carboxylate hydrochloride?

The synthesis typically involves coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) to facilitate amide bond formation. For example, a reaction mixture containing Ethyl 4-(piperidin-4-yl)-1,4-diazepane-1-carboxylate hydrochloride salt, HATU, and DIPEA is stirred at room temperature for 6 hours. Post-reaction, the mixture is quenched in ice-cold water, extracted with ethyl acetate, and purified via column chromatography to isolate the product .

Q. How should researchers characterize this compound to confirm its structural integrity?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>97% is typical).
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., molecular formula C₈H₁₅ClN₂O₂, MW 218.67 g/mol).
    Refer to structural analogs in and for comparative characterization workflows .

Q. What stability considerations are critical during storage?

The compound should be stored in a desiccator at -20°C to prevent hydrolysis or degradation. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can assess degradation pathways. emphasizes stable storage in inert atmospheres .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, safety goggles, and flame-retardant lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : Immediate rinsing with water for skin/eye contact ( and provide detailed toxicological data) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its pharmacological activity?

  • In Silico Molecular Docking : Use software like AutoDock to predict binding affinity with target proteins (e.g., antimicrobial targets as in ).
  • In Vitro Assays : Test against bacterial/fungal strains (e.g., MIC determination) with controls for solvent interference.
  • Dose-Response Studies : Establish EC₅₀ values using serial dilutions .

Q. How to resolve contradictions in stability data across studies?

  • Comparative Stability Testing : Replicate conflicting storage conditions (e.g., ambient vs. -20°C) and analyze degradation products via LC-MS.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under varying temperatures.
    and highlight discrepancies in storage recommendations, necessitating empirical validation .

Q. What advanced analytical methods are used for impurity profiling?

  • HPLC-MS/MS : Detect trace impurities (e.g., synthesis byproducts) with limits of detection (LOD) <0.1%.
  • Ion Chromatography : Quantify residual chloride ions from hydrochloride salt formation.
  • Reference Standards : Cross-validate against certified impurities (e.g., EP/JP standards in and ) .

Q. How can structural analogs be systematically explored for structure-activity relationships (SAR)?

  • Substitution Patterns : Modify the diazepane ring (e.g., tert-butyl 7-methyl derivatives in ) to assess steric/electronic effects.
  • Pharmacophore Mapping : Compare analogs like benzyl 1,4-diazepane carboxylates () to identify critical functional groups.
  • Synthetic Feasibility : Prioritize derivatives with accessible intermediates (e.g., bromomethyl or fluorinated precursors in and ) .

Methodological Notes

  • Data Interpretation Tools : Platforms like PubChem () and specialized software (e.g., MestReNova for NMR) aid in spectral analysis.
  • Contradiction Management : Cross-reference multiple sources (e.g., MedChemExpress and Combi-Blocks safety data) to reconcile protocol discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,4-diazepane-1-carboxylate hydrochloride
Reactant of Route 2
Methyl 1,4-diazepane-1-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.